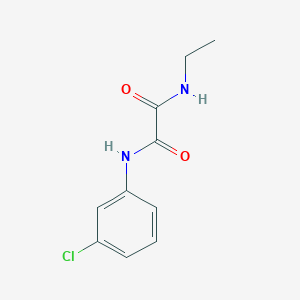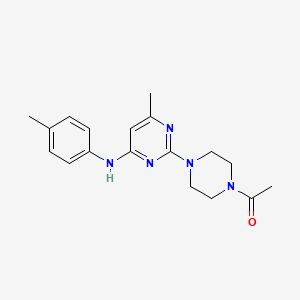![molecular formula C14H21NO6 B5037540 (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate](/img/structure/B5037540.png)
(2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate, also known as MPOE, is a chemical compound that has been extensively researched due to its potential use as a therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate is not fully understood. However, it is believed to work by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways. (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has also been shown to increase the expression of antioxidant enzymes, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function. (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate in lab experiments is that it is relatively easy to synthesize, and the oxalate salt is readily available. Additionally, (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has been extensively studied, so there is a large body of research available on its properties and potential uses. However, one limitation of using (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several possible future directions for research on (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has been shown to have neuroprotective effects, and further research could help to determine its potential as a therapeutic agent for these conditions. Another area of interest is its potential use in treating cancer. While (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has been shown to inhibit the growth of cancer cells in vitro, further research is needed to determine its potential as an anticancer agent in vivo. Finally, additional research could help to elucidate the exact mechanism of action of (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate, which would be useful in understanding its potential uses and limitations.
Métodos De Síntesis
(2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate can be synthesized using a simple two-step process. The first step involves the reaction of 3-methylphenol with 2-bromoethylamine hydrobromide to produce 2-(3-methylphenoxy)ethylamine. The second step involves the reaction of 2-(3-methylphenoxy)ethylamine with 2-methoxyethyl bromide to produce (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine. The oxalate salt of (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate can be obtained by reacting the amine with oxalic acid.
Aplicaciones Científicas De Investigación
(2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has been studied for its potential use in treating various medical conditions. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
2-methoxy-N-[2-(3-methylphenoxy)ethyl]ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.C2H2O4/c1-11-4-3-5-12(10-11)15-9-7-13-6-8-14-2;3-1(4)2(5)6/h3-5,10,13H,6-9H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNIGIYHAORYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[2-(3-methylphenoxy)ethyl]ethanamine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5037462.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5037472.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-5-(methoxymethyl)-N-methyl-2-furamide](/img/structure/B5037479.png)
![2-(allylthio)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5037484.png)

![1-(4-bromophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone hydrochloride](/img/structure/B5037499.png)
![N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5037513.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5037523.png)
![N-{2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5037528.png)

![N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide](/img/structure/B5037539.png)

![4-[2-(4-isobutylphenyl)propanoyl]morpholine](/img/structure/B5037548.png)
![(4-methoxy-3-biphenylyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5037555.png)